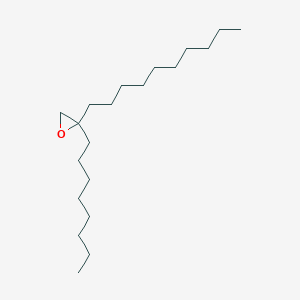

2-Decyl-2-octyloxirane

Description

2-Decyl-2-octyloxirane is a substituted oxirane (epoxide) featuring two long alkyl chains: a decyl (C₁₀H₂₁) and an octyl (C₈H₁₇) group attached to the oxygen-containing three-membered ring. These analogs share similar alkyl-substituted epoxide frameworks, which are critical in determining their physicochemical properties and industrial applications.

Oxiranes are highly reactive due to ring strain, making them valuable intermediates in polymer synthesis, surfactants, and pharmaceuticals. The presence of long alkyl chains in 2-Decyl-2-octyloxirane likely enhances its hydrophobicity, rendering it suitable for applications in lubricants, plasticizers, or surface-active agents .

Properties

CAS No. |

51690-92-7 |

|---|---|

Molecular Formula |

C20H40O |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

2-decyl-2-octyloxirane |

InChI |

InChI=1S/C20H40O/c1-3-5-7-9-11-12-14-16-18-20(19-21-20)17-15-13-10-8-6-4-2/h3-19H2,1-2H3 |

InChI Key |

ACQWWHURYSEHBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1(CO1)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Decyl-2-octyloxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 1-decene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA) , under mild conditions. The reaction proceeds via the formation of an epoxide ring at the double bond of the alkene .

Industrial Production Methods: In industrial settings, the production of 2-Decyl-2-octyloxirane may involve the use of catalytic systems to enhance the efficiency and selectivity of the epoxidation process. Catalysts such as titanium silicalite-1 (TS-1) are often employed in the presence of hydrogen peroxide as the oxidant. This method offers a more environmentally friendly approach compared to traditional peracid methods .

Chemical Reactions Analysis

Types of Reactions: 2-Decyl-2-octyloxirane undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

Reduction: Reduction of the epoxide can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.

Common Reagents and Conditions:

Oxidation: Reagents such as or can be used under mild conditions to open the epoxide ring and form diols.

Reduction: Catalytic hydrogenation using can reduce the epoxide to the corresponding alcohol.

Major Products:

Diols: Formed from the oxidation of the epoxide ring.

Alcohols: Resulting from the reduction of the epoxide.

Substituted Alcohols: Produced through nucleophilic substitution reactions.

Scientific Research Applications

2-Decyl-2-octyloxirane has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its high reactivity makes it valuable in the preparation of various functionalized compounds.

Biology: Employed in the study of enzyme-catalyzed epoxidation reactions and the development of enzyme inhibitors.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized as a plasticizer in resin compositions to enhance the flexibility and durability of materials. .

Mechanism of Action

The mechanism of action of 2-Decyl-2-octyloxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This attack leads to the opening of the ring and the formation of new bonds. The high reactivity of the epoxide ring is due to the ring strain, which makes it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Features |

|---|---|---|---|---|

| 2-Decyl-2-octyloxirane (hypothetical) | Not available | C₁₈H₃₄O | 266.47 | Linear C₁₀ and C₈ chains at position 2 |

| (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane | 54910-51-9 | C₁₉H₃₈O | 282.51 | Branched 5-methylhexyl at position 3 |

| Oxirane,2-[(2-ethylhexyl)oxy]methyl]- | 2461-15-6 | C₁₁H₂₂O₂ | 186.29 | Branched 2-ethylhexyl ether linkage |

| Oxirane, Decyl (1,2-epoxydodecane) | 2855-19-8 | C₁₂H₂₄O | 184.32 | Single linear C₁₂ chain |

| 2-[(2-Nonylphenoxy)methyl]oxirane | 94159-62-3 | C₁₉H₂₈O₂ | 288.43 | Aromatic nonylphenol ether substituent |

Key Observations:

Chain Length and Branching: 2-Decyl-2-octyloxirane’s linear alkyl chains contrast with branched analogs like (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane, which has a methyl branch on the hexyl group. Branching reduces crystallinity and enhances solubility in nonpolar solvents . Oxirane,2-[(2-ethylhexyl)oxy]methyl]- (CAS 2461-15-6) incorporates a shorter, branched 2-ethylhexyl ether group, increasing its utility as a reactive diluent in epoxy resins .

Oxirane, Decyl (CAS 2855-19-8) lacks a second substituent, resulting in lower molecular weight and higher volatility compared to disubstituted analogs .

Table 2: Application Profiles

Key Findings:

- Reactivity in Polymerization: Disubstituted oxiranes like 2-Decyl-2-octyloxirane are less reactive in ring-opening polymerizations compared to monosubstituted analogs (e.g., Oxirane, Decyl) due to steric hindrance from bulky alkyl groups .

- Environmental Impact: Nonylphenol-containing derivatives (e.g., CAS 94159-62-3) are increasingly restricted under green chemistry guidelines, whereas aliphatic oxiranes face fewer regulatory hurdles .

Hazard Profiles and Handling Requirements

- Acute Toxicity: 2-[(2-Nonylphenoxy)methyl]oxirane (CAS 94159-62-3) is classified for acute oral toxicity (Category 4, H302) and respiratory irritation (H335) . (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane requires storage in inert atmospheres and avoidance of dust formation, reflecting typical precautions for reactive epoxides .

- Handling Protocols :

- Ventilation, PPE (gloves, goggles), and spill containment are universally recommended for oxiranes due to their irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.